molecular formula C17H19N7O2 B2465644 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396814-71-3

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2465644
CAS No.: 1396814-71-3
M. Wt: 353.386
InChI Key: UTRMAIJLNFADEM-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-triazolinone core with a 1,2,3-triazole-carboxamide moiety linked via an ethyl group. The 1,2,4-triazolinone ring is substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and a ketone at position 4. The ethyl spacer connects this scaffold to a 1-methyl-1H-1,2,3-triazole-4-carboxamide group. Such triazole derivatives are prominent in agrochemical and pharmaceutical research due to their diverse bioactivities, including herbicidal, antifungal, and kinase-inhibitory properties .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-22-11-14(19-21-22)16(25)18-9-10-23-17(26)24(13-5-3-2-4-6-13)15(20-23)12-7-8-12/h2-6,11-12H,7-10H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRMAIJLNFADEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of triazole derivatives. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. The unique structural features of this compound contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C24_{24}H23_{23}N6_{6}O2_{2}
  • Molecular Weight : 446.5 g/mol

The structure includes a cyclopropyl group and a phenyl group attached to a triazole ring, which is known for its role in various biological activities.

Biological Activities

The biological activities of this compound have been explored through various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that triazole derivatives possess broad-spectrum antimicrobial properties. The compound was evaluated for its efficacy against several bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8 - 16
Escherichia coli16 - 32
Pseudomonas aeruginosa32 - 64

This suggests that the compound may act as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have also highlighted the anticancer potential of triazole derivatives. The compound's mechanism of action may involve the inhibition of specific enzymes critical for cancer cell proliferation. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, although further studies are required to elucidate the exact pathways involved .

Case Studies

Several case studies provide insights into the biological activity of triazole derivatives:

  • Study on Antifungal Activity : A series of triazole compounds, including derivatives similar to the one , were synthesized and tested against fungal pathogens. Results indicated significant antifungal activity against Candida albicans with MIC values ranging from 8 to 32 µg/mL .
  • Antibacterial Screening : A comparative study involving various triazole compounds revealed that those with phenyl substitutions exhibited enhanced antibacterial properties against both drug-sensitive and drug-resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring can significantly impact their pharmacological properties:

  • Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Phenyl Substituent : Contributes to increased binding affinity towards bacterial enzymes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds featuring a triazole nucleus exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial0.125 μg/mL
Escherichia coliAntibacterial0.250 μg/mL
Candida albicansAntifungal0.500 μg/mL

Studies have shown that derivatives of triazoles often outperform traditional antibiotics in terms of MIC, highlighting their potential as novel therapeutic agents against resistant strains of bacteria and fungi .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Research on related triazole compounds indicates mechanisms through which they inhibit cancer cell proliferation:

  • Inhibition of Cell Cycle Progression
  • Induction of Apoptosis
  • Inhibition of Angiogenesis

For example, derivatives similar to this compound have demonstrated significant inhibitory effects on the growth of breast and prostate cancer cells in vitro, suggesting their potential as lead compounds for further development.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from studies include:

SubstituentPositionEffect on Activity
Hydroxyl GroupC-3Increases antibacterial activity
Methyl GroupN-4Reduces activity if too long
Phenyl GroupC-5Essential for high activity

These insights can guide the synthesis of more potent derivatives by modifying specific positions on the compound's structure .

Case Studies

Several studies have investigated the biological activities of similar triazole derivatives:

Study on Antimicrobial Efficacy

A series of synthesized triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The study found that modifications at the phenyl position significantly enhanced antibacterial properties, indicating that fine-tuning the chemical structure can lead to improved efficacy against specific pathogens .

Anticancer Screening

A derivative was tested against multiple cancer cell lines and showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Reactivity Profile
1,2,4-Triazole ringParticipates in hydrogen bonding, electrophilic substitution, and coordination chemistry .
1,2,3-Triazole carboxamideUndergoes hydrolysis, nucleophilic acyl substitution, and metal-catalyzed cross-couplings .
Cyclopropyl substituentProne to ring-opening under acidic/oxidative conditions or strain-release reactions .
Ketone (5-oxo group)Reducible to secondary alcohol; forms hydrazones/schiff bases with nucleophiles .

Reduction of the 5-Oxo Group

The ketone in the 1,2,4-triazole moiety undergoes regioselective reduction. Sodium borohydride (NaBH₄) selectively reduces the C(5) ester/carbonyl group in triazole derivatives, as demonstrated in analogous systems . For this compound:

  • Reaction :

    5-Oxo-triazole+NaBH45-Hydroxy-triazole+Borane Byproducts\text{5-Oxo-triazole} + \text{NaBH}_4 \rightarrow \text{5-Hydroxy-triazole} + \text{Borane Byproducts}
  • Conditions : THF/MeOH (1:1), 0°C to RT, 2–4 hours .

  • Yield : ~85–92% (extrapolated from similar reductions ).

Hydrolysis of the Carboxamide

The 1,2,3-triazole carboxamide is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives:

  • Acidic Hydrolysis :

    Carboxamide+HCl/H2OCarboxylic Acid+Methylamine\text{Carboxamide} + \text{HCl/H}_2\text{O} \rightarrow \text{Carboxylic Acid} + \text{Methylamine}
  • Basic Hydrolysis :

    Carboxamide+NaOHCarboxylate Salt+NH3\text{Carboxamide} + \text{NaOH} \rightarrow \text{Carboxylate Salt} + \text{NH}_3
  • Applications : This reaction is critical for prodrug activation or further functionalization .

Metal-Catalyzed Cycloadditions

The 1,2,3-triazole moiety likely originated from a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark "click" reaction. Key insights from analogous syntheses :

Parameter Details
Catalyst Cu(I) (e.g., CuSO₄/ascorbate)
Substrates Azide + Alkyne (e.g., propargylamide intermediates)
Yield 75–95% (depending on steric/electronic effects)
Regioselectivity 1,4-Disubstituted triazole predominates (>95%)

Electrophilic Aromatic Substitution

The phenyl and triazole rings undergo electrophilic substitution. For example:

  • Nitration :

    Phenyl-triazole+HNO3/H2SO43-Nitro-phenyl-triazole\text{Phenyl-triazole} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{3-Nitro-phenyl-triazole}
  • Halogenation : Bromine or chlorine substitutes at electron-rich positions (e.g., C(4) of 1,2,4-triazole) .

Stability and Degradation Pathways

  • Photodegradation : UV exposure leads to cyclopropane ring-opening or triazole ring decomposition .

  • Oxidative Stress : Peroxides (e.g., H₂O₂) oxidize the cyclopropyl group to form carbonyl derivatives .

Synthetic Optimization Data

Comparative analysis of reaction conditions for key transformations:

Reaction Type Optimal Conditions Yield Reference
CuAAC CycloadditionCuSO₄, sodium ascorbate, H₂O/tert-BuOH, RT92%
NaBH₄ ReductionTHF/MeOH, 0°C → RT, 3 hours88%
Acidic Hydrolysis6M HCl, reflux, 12 hours78%

Mechanistic Insights

  • Triazole Coordination : The 1,2,4-triazole nitrogen atoms act as ligands for transition metals (e.g., Ni, Ru), enabling catalytic applications .

  • Amide Resonance : The carboxamide’s resonance stabilization reduces nucleophilic attack susceptibility unless under harsh conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs can be categorized into two classes: pyrazole-carboxamides (e.g., derivatives) and triazole-based agrochemicals (e.g., carfentrazone-ethyl, a triazolone herbicide) . Key comparisons include:

Property Target Compound Pyrazole-Carboxamide Derivatives (e.g., 3a–3p) Carfentrazone-Ethyl
Core Structure 1,2,4-Triazolinone + 1,2,3-triazole Pyrazole + pyrazole 1,2,4-Triazolinone
Substituents Cyclopropyl, phenyl, carboxamide Varied aryl (phenyl, chlorophenyl, p-tolyl), cyano, methyl Chlorophenyl, trifluoromethyl, ethyl ester
Molecular Weight ~388.4 g/mol (estimated) 403.1–437.1 g/mol 412.8 g/mol
Melting Point Not reported 123–183°C (varies with substituent polarity; e.g., 3c: 123–125°C vs. 3d: 181–183°C) Not reported
Synthetic Yield Not reported 62–71% (lower yields with electron-withdrawing substituents, e.g., 3c: 62%) Industrially optimized
Key Functional Groups Carboxamide, cyclopropyl, triazolinone Carboxamide, cyano, halogenated aryl Trifluoromethyl, ethyl ester, chlorophenyl

Electronic and Steric Effects

  • Triazole vs.
  • Cyclopropyl vs. However, its strain may increase reactivity or metabolic instability .
  • Carboxamide Linkage : The carboxamide group in both the target compound and derivatives facilitates hydrogen bonding, a critical feature for enzyme inhibition or receptor interactions .

Methodological Insights

  • Synthesis : The target compound’s synthesis likely parallels ’s EDCI/HOBt-mediated coupling, though cyclopropane incorporation may require specialized reagents or conditions.
  • Characterization : Tools like SHELXL (for crystallography) and WinGX/ORTEP (for structural visualization) are critical for confirming stereochemistry and intermolecular interactions in such compounds .

Q & A

Q. What are the key steps and critical parameters in the multi-step synthesis of this compound?

The synthesis involves sequential reactions:

  • Cyclocondensation : Formation of the triazole core via cyclocondensation of hydrazine derivatives with carbonyl intermediates under controlled pH (5.5–6.5) and temperature (60–80°C) .
  • Alkylation : Introduction of the ethyl linker using bromoethyl reagents in anhydrous DMF, requiring inert conditions to prevent side reactions .
  • Amide coupling : Final step using carbodiimide-based reagents (e.g., EDCI) for amide bond formation between the triazole intermediate and the carboxylic acid derivative . Key parameters: Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for alkylation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry. For example, cyclopropyl protons appear as multiplet signals at δ 0.8–1.2 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 423.18) and fragmentation patterns .
  • FT-IR : Detection of carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .

Q. How to design preliminary biological activity assays for this compound?

  • Antimicrobial screening : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli with concentration gradients (1–100 µM) and positive controls (e.g., ciprofloxacin) .
  • Enzyme inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase via spectrophotometric kinetic assays, comparing IC50_{50} values with reference inhibitors .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
  • Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing cyclopropyl with cyclohexyl) to isolate structure-activity relationships (SAR) .
  • Theoretical modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, cross-referencing with experimental IC50_{50} values .

Q. What strategies enhance bioavailability and solubility without compromising activity?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve lipophilicity, followed by enzymatic cleavage in vivo .
  • Co-crystallization : Screen co-formers (e.g., succinic acid) to create stable co-crystals with enhanced aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA-based nanoparticles (size <200 nm) for sustained release, validated via in vitro dissolution testing .

Q. How to investigate the mechanism of action and target engagement?

  • Pull-down assays : Immobilize the compound on agarose beads to isolate binding proteins from cell lysates, identified via LC-MS/MS .
  • CRISPR-Cas9 knockout : Generate gene-edited cell lines (e.g., COX-2 KO) to assess dependency on specific pathways .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified target proteins .

Q. What computational approaches optimize reaction pathways for scaled synthesis?

  • AI-driven reaction prediction : Train neural networks (e.g., Chemprop) on existing triazole synthesis data to predict optimal catalysts and solvents .
  • DFT calculations : Model transition states for key steps (e.g., cyclocondensation) to identify energy barriers and improve yields .

Q. How to assess chemical stability under varying storage and physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and hydrolytic conditions (pH 1–13), monitoring degradation via HPLC .
  • Accelerated stability testing : Store samples at 25°C/60% RH for 6 months, analyzing impurity profiles (ICH Q1A guidelines) .

Comparative and Methodological Questions

Q. How does this compound compare to structurally related triazole derivatives in potency?

  • SAR table :
DerivativeSubstituent ModificationsIC50_{50} (COX-2)Solubility (mg/mL)
ParentCyclopropyl, phenyl2.3 µM0.12
Analog ACyclohexyl instead of cyclopropyl5.8 µM0.08
Analog BMethyl triazole → thiadiazole>10 µM0.25
Data sourced from in vitro assays .

Q. What advanced chromatographic techniques resolve co-eluting impurities?

  • HPLC-MS/MS : Use a C18 column (5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients, monitoring m/z 423.18 and 425.20 for isomers .
  • Chiral chromatography : Employ cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers, critical for stereospecific activity .

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